molecular formula C7H6FNO2 B059454 5-Fluoro-2-methylnicotinic acid CAS No. 1211534-44-9

5-Fluoro-2-methylnicotinic acid

Cat. No.: B059454
CAS No.: 1211534-44-9
M. Wt: 155.13 g/mol
InChI Key: GTFQMCPTTRRZSG-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylnicotinic acid is a fluorinated derivative of nicotinic acid, characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 2-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methylnicotinic acid typically involves the fluorination of 2-methylnicotinic acid. One common method is the direct fluorination using fluorine gas or a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the 5-position .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the oxidation of 5-ethyl-2-methylpyridine followed by fluorination. This method leverages the availability of 5-ethyl-2-methylpyridine as a starting material and employs nitric acid for the oxidation step .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylnicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-methylnicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylnicotinic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-methylnicotinic acid is unique due to the combined presence of both fluorine and methyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances metabolic stability and binding affinity, while the methyl group influences the compound’s lipophilicity and overall pharmacokinetic profile .

Properties

IUPAC Name

5-fluoro-2-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-4-6(7(10)11)2-5(8)3-9-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFQMCPTTRRZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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